molecular formula C11H8BrFOS B1411391 2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone CAS No. 1431555-25-7

2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone

Cat. No. B1411391
CAS RN: 1431555-25-7
M. Wt: 287.15 g/mol
InChI Key: ZMOJLHHCKUKOSP-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” is not provided in the available sources.


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” are not provided in the available sources.

Scientific Research Applications

Medicinal Chemistry: Antidiabetic Agent Synthesis

This compound is utilized in the synthesis of antidiabetic agents. Specifically, it can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . The presence of the thiophene nucleus, which is a common feature in many pharmacologically active compounds, contributes to its therapeutic potential.

Material Science: Molecular Receptor Synthesis

In material science, “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” serves as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used as molecular receptors and have applications in crystal engineering, molecular imprinting, and as building blocks for various material science innovations.

Organic Synthesis: Building Block for Heterocyclic Compounds

The compound is a valuable building block in organic synthesis, particularly for creating heterocyclic compounds with a thiophene ring. Thiophene derivatives are known for their wide range of activities, including anti-inflammatory and antimicrobial properties . This makes them significant in the synthesis of new organic molecules with potential biological activity.

Pharmacology: Drug Design and Discovery

In pharmacology, the compound’s thiophene core is essential for drug design and discovery. Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties, making them effective in various biological and physiological functions . This includes applications in anti-cancer, anti-psychotic, and kinase inhibiting drug development.

Biochemistry: Enzyme Inhibition Studies

The biochemical applications of this compound include enzyme inhibition studies. Thiophene derivatives have been shown to inhibit various enzymes, which is crucial in understanding disease mechanisms and developing targeted therapies .

Organic Synthesis: Suzuki–Miyaura Coupling

This compound is also relevant in the context of Suzuki–Miyaura coupling reactions. It can be used in conjunction with boron reagents to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction is widely applied in the creation of complex organic molecules, including pharmaceuticals and polymers.

Safety and Hazards

While specific safety and hazard information for “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” is not available, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

2-bromo-1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOJLHHCKUKOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194608
Record name Ethanone, 2-bromo-1-(5-fluoro-3-methylbenzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone

CAS RN

1431555-25-7
Record name Ethanone, 2-bromo-1-(5-fluoro-3-methylbenzo[b]thien-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431555-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-bromo-1-(5-fluoro-3-methylbenzo[b]thien-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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